
1-(3-Acetyl-5-iodophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetyl-5-iodophenyl)ethanone is an organic compound with the molecular formula C10H9IO2 and a molecular weight of 288.08 g/mol . It is characterized by the presence of an acetyl group and an iodine atom attached to a phenyl ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Acetyl-5-iodophenyl)ethanone can be synthesized through various methods. One common approach involves the iodination of acetophenone derivatives. For instance, the iodination of 3-acetylphenyl ethanone can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and iodination reactions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Acetyl-5-iodophenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted phenyl ethanones with various electrophiles replacing the iodine atom.
Oxidation: Products include carboxylic acids derived from the acetyl group.
Reduction: Products include alcohols derived from the reduction of the acetyl group.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetyl-5-iodophenyl)ethanone is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(3-Acetyl-5-iodophenyl)ethanone primarily involves its reactivity as an electrophile and nucleophile. The iodine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, while the acetyl group can undergo oxidation and reduction reactions . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states during chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Iodophenyl)ethanone: Similar to 1-(3-Acetyl-5-iodophenyl)ethanone but lacks the acetyl group.
1-(3-Bromo-5-iodophenyl)ethanone: Contains both bromine and iodine atoms on the phenyl ring.
1-(3-Chloro-5-iodophenyl)ethanone: Contains both chlorine and iodine atoms on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
87533-53-7 |
|---|---|
Molekularformel |
C10H9IO2 |
Molekulargewicht |
288.08 g/mol |
IUPAC-Name |
1-(3-acetyl-5-iodophenyl)ethanone |
InChI |
InChI=1S/C10H9IO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3 |
InChI-Schlüssel |
OPFGOFIVPAFQMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)I)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


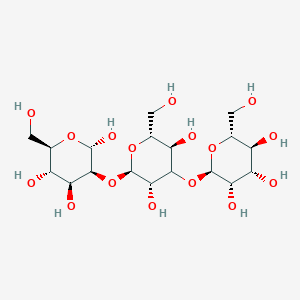
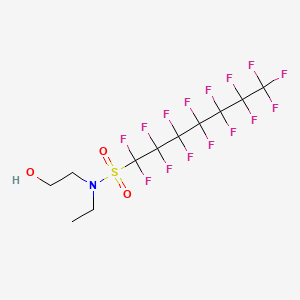
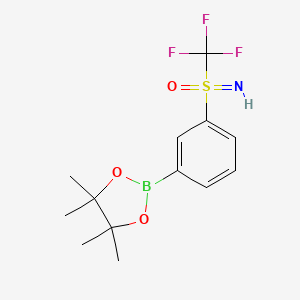
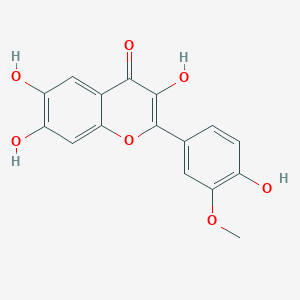
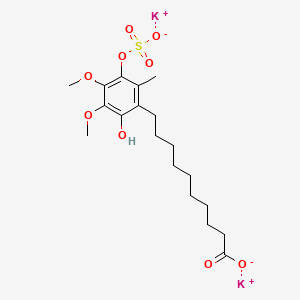


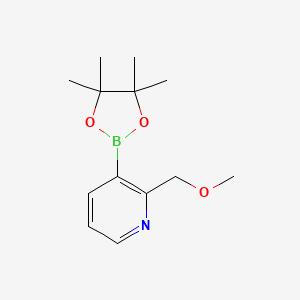
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)
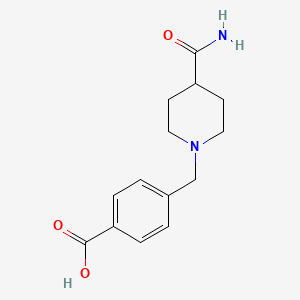
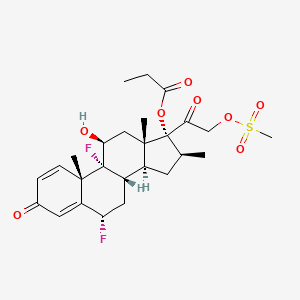
![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
